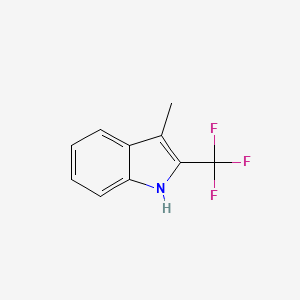

3-Methyl-2-(trifluoromethyl)-1H-indole

描述

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Molecular Design

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most ubiquitous heterocycles in nature and medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic molecules with profound biological activities. In nature, the essential amino acid tryptophan serves as a biosynthetic precursor to numerous vital compounds, including the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid.

In the realm of molecular design and organic synthesis, indole derivatives are prized as versatile building blocks and pharmacophores. Their rich chemistry allows for functionalization at multiple positions, enabling the systematic exploration of chemical space to develop novel therapeutic agents. The indole nucleus is a key component in many marketed drugs, demonstrating efficacy as an anticancer, anti-inflammatory, antimicrobial, and antiviral agent. This widespread utility has driven the continuous development of novel synthetic methodologies for constructing and modifying the indole core, making it a central focus in synthetic organic chemistry.

Strategic Incorporation of Trifluoromethyl Groups in Organic Molecules

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in modern drug design. beilstein-archives.org This small functional group can dramatically alter a compound's properties in ways that are highly beneficial for therapeutic applications. The strong carbon-fluorine bond, one of the most stable in organic chemistry, enhances metabolic stability by blocking sites susceptible to oxidative metabolism, which can increase a drug's half-life. mdpi.com

Furthermore, the high electronegativity and electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups and modulate the electronic properties of aromatic rings. mdpi.com Perhaps most critically, the trifluoromethyl group significantly increases a molecule's lipophilicity (fat solubility), which can improve its ability to cross biological membranes and enhance its binding affinity to target proteins. nih.gov These combined effects make trifluoromethylation a key tactic for optimizing lead compounds into viable drug candidates. mdpi.com

Table 1: Key Physicochemical Effects of Trifluoromethyl Group Incorporation

| Property | Effect of -CF3 Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. mdpi.com |

| Lipophilicity | Increased | Fluorine's hydrophobicity enhances solubility in lipids, aiding membrane permeability. nih.gov |

| Binding Affinity | Often Enhanced | Can engage in favorable interactions with protein binding pockets and alter molecular conformation. |

| Electronic Properties | Strong Electron Withdrawal | The high electronegativity of fluorine atoms influences the reactivity and properties of the scaffold. mdpi.com |

| Bioavailability | Potentially Improved | Enhanced metabolic stability and membrane permeability can lead to better absorption and distribution. |

Research Landscape of 3-Methyl-2-(trifluoromethyl)-1H-indole within Indole Chemistry

The compound this compound sits (B43327) at the intersection of the two fields described above. While not a widely known drug itself, it represents a class of molecules that is of great interest to synthetic and medicinal chemists. The research landscape for this and related compounds is primarily focused on the development of novel and efficient synthetic methods for their preparation. nih.gov Scientists continuously seek new ways to perform regioselective trifluoromethylation on the indole ring, a challenging but highly valuable transformation. researchgate.netthieme-connect.com

Methodologies employing reagents like trifluoroacetimidoyl chlorides or utilizing photocatalysis have been developed to construct these scaffolds. nih.govthieme-connect.com The development of such methods, including scalable continuous-flow processes, underscores the industrial and pharmaceutical demand for these types of building blocks. acs.org Compounds like this compound are thus viewed as valuable intermediates and platforms for creating more complex molecules for drug discovery programs, where the combined features of the methyl and trifluoromethyl groups on the indole core can be exploited to fine-tune biological activity and pharmacokinetic properties. beilstein-archives.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C10H8F3N | PubChem nih.gov |

| Molecular Weight | 199.17 g/mol | PubChem nih.gov |

| CAS Number | 913955-35-8 | PubChem nih.gov |

| InChIKey | ZQTPBODDVRYHSY-UHFFFAOYSA-N | PubChem nih.gov |

While comprehensive, publicly available spectral data for this compound is limited, the characterization of such compounds relies on standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTPBODDVRYHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345920 | |

| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913955-35-8 | |

| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Methyl 2 Trifluoromethyl 1h Indole Formation and Reactivity

Radical Reaction Pathways and Intermediates

Radical-mediated reactions have emerged as a powerful strategy for the construction of trifluoromethylated indoles. These pathways typically involve the generation of a highly reactive trifluoromethyl radical (•CF₃), which initiates a cascade of events leading to the final product.

The generation of the trifluoromethyl radical is the crucial first step. Common precursors include electrophilic trifluoromethylating reagents like Umemoto's reagent, which can undergo homolysis upon irradiation with visible light to release the •CF₃ species. nih.govbeilstein-journals.org Another common method involves the use of trifluoromethyltrimethylsilane (TMSCF₃) in the presence of an oxidant, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), to generate the radical. nih.gov

Once formed, the electrophilic •CF₃ radical readily adds to an electron-rich site, such as a carbon-carbon double or triple bond. nih.govrsc.org In syntheses involving intramolecular cyclization, this addition occurs on an unsaturated tether attached to the indole (B1671886) precursor. This step forms a new carbon-centered radical intermediate. nih.govbeilstein-journals.org This intermediate then undergoes a rapid intramolecular cyclization, attacking the indole ring system. beilstein-journals.org The regiochemistry of this cyclization is often governed by Baldwin's rules, with 6-exo-trig cyclizations being kinetically favored in many reported systems. beilstein-journals.org

The resulting cyclized radical intermediate is subsequently converted to the final product through an oxidation and deprotonation sequence. The oxidation step can be facilitated by another molecule of the radical precursor or a dedicated oxidant in the reaction mixture, generating a cation which then loses a proton to restore aromaticity. nih.gov The involvement of these radical species is often confirmed experimentally by adding a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture, which traps the radical intermediates and significantly inhibits or completely quenches the reaction. nih.govnih.gov

| Radical Precursor | Generation Method | Primary Radical Species | Key Intermediate Type | Reference |

|---|---|---|---|---|

| Umemoto's Reagent | Visible Light Irradiation | Trifluoromethyl Radical (•CF₃) | Alkyl Radical (post-addition to alkene) | nih.govbeilstein-journals.orgbeilstein-journals.org |

| TMSCF₃ / PhI(OAc)₂ | Oxidation | Trifluoromethyl Radical (•CF₃) | Alkyl Radical (post-addition to enamide) | nih.gov |

| CF₃SO₂Na (Langlois' Reagent) | Oxidation (e.g., K₂S₂O₈) | Trifluoromethyl Radical (•CF₃) | Alkyl Radical (in Minisci-type reactions) | rsc.org |

| AgSCF₃ / (NH₄)₂S₂O₈ | Oxidation | Trifluoromethylthio Radical (•SCF₃) | Vinyl Radical (post-addition to alkyne) | beilstein-journals.org |

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

Controlling selectivity is a central challenge in indole chemistry, particularly concerning functionalization at the C2 versus the C3 position. The electronic nature of the indole ring makes the C3 position inherently more nucleophilic and susceptible to electrophilic attack. However, various strategies have been developed to achieve regioselective synthesis of C2-substituted indoles like 3-methyl-2-(trifluoromethyl)-1H-indole.

One of the most effective methods for ensuring C2-trifluoromethylation is through domino or cascade reactions where the connectivity of the starting material dictates the final regiochemical outcome. organic-chemistry.org For instance, a domino trifluoromethylation/cyclization of a 2-alkynylaniline derivative ensures that the trifluoromethyl group is installed exclusively at the C2 position of the newly formed indole ring. organic-chemistry.org Similarly, intramolecular radical cyclizations provide excellent regiocontrol, as the cyclization of a tethered radical intermediate onto the C2-position of the indole nucleus is predetermined by the length and nature of the tether. beilstein-journals.orgbeilstein-journals.org

The choice of reaction conditions and reagents also plays a critical role. While traditional Friedel-Crafts reactions on indoles typically favor C3 substitution, the use of specific directing groups or pre-functionalized substrates can steer reactivity towards the C2 position. Base-catalyzed reactions, for example, can involve deprotonation of the indole N-H, which may alter the reactivity profile of the heterocyclic ring and influence the site of subsequent alkylation or acylation. beilstein-journals.org In contrast, direct C-H activation methods often rely on transition metal catalysts that can be guided to a specific position by a directing group, offering another powerful tool for regiocontrol. thieme-connect.com

Stereoselectivity is primarily a concern when new chiral centers are created during a reaction. For the synthesis of the achiral this compound itself, this is not a factor. However, in subsequent reactions of this scaffold or in related syntheses that produce chiral products, controlling stereoselectivity becomes important. This is often achieved through the use of chiral catalysts or auxiliaries that can influence the facial selectivity of a nucleophilic or electrophilic attack on a prochiral intermediate.

| Synthetic Strategy | Typical Regiochemical Outcome | Mechanism of Control | Reference |

|---|---|---|---|

| Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Exclusive C2-Trifluoromethylation | Substrate-controlled cyclization | organic-chemistry.org |

| Visible-Light Induced Intramolecular Radical Cyclization | Controlled by tether position (e.g., C2) | Intramolecular nature of the radical attack | beilstein-journals.orgbeilstein-journals.org |

| Classical Friedel-Crafts Acylation/Alkylation | Predominantly C3-Functionalization | Inherent nucleophilicity of the indole C3 position | mdpi.com |

| Directed C-H Activation | Position directed by protecting/directing group | Coordination of a metal catalyst | thieme-connect.com |

Role of Catalysts and Reagents in Reaction Course

In many modern trifluoromethylation reactions, the process can be initiated without a traditional metal or organic photocatalyst. beilstein-journals.org Visible light itself can serve as the "reagent" to induce the homolytic cleavage of a photosensitive trifluoromethyl source like Umemoto's reagent. nih.govbeilstein-journals.org In these cases, the reagent's properties are paramount.

Key trifluoromethylating reagents define the pathway.

Umemoto's Reagent: An electrophilic source that generates •CF₃ radicals under photolytic conditions. nih.gov

Trifluoromethyltrimethylsilane (TMSCF₃): A nucleophilic CF₃ source that requires an oxidant (e.g., PhI(OAc)₂) to generate the •CF₃ radical for radical pathways. nih.gov

Fluoroform-derived CuCF₃: This organometallic reagent, often generated in situ, acts as the source for the CF₃ group in copper-mediated domino reactions, delivering the trifluoromethyl group to an alkyne. organic-chemistry.org

Catalysts play diverse roles. Transition metals, particularly palladium and copper, are widely used in cross-coupling and C-H activation reactions to form the indole core or functionalize it. organic-chemistry.orgthieme-connect.com In base-catalyzed systems, such as certain Friedel-Crafts type reactions, a simple base like potassium carbonate (K₂CO₃) can be sufficient to deprotonate the indole N-H, activating it for reaction with an electrophile. beilstein-journals.org The choice of base and its counter-ion can significantly impact reaction rates and yields.

Oxidants are also critical components in many radical reactions. Persulfates like K₂S₂O₈ or (NH₄)₂S₂O₈ are frequently used to generate the initial radical from its precursor or to facilitate the final oxidation step in a catalytic cycle, turning over the intermediate to the aromatic product. beilstein-journals.org

| Catalyst/Reagent | Type | Specific Role in Reaction | Reference |

|---|---|---|---|

| Visible Light | Initiator | Induces homolysis of radical precursors | nih.govbeilstein-journals.org |

| CuCF₃ | Reagent/Catalyst | Source of CF₃ in domino trifluoromethylation/cyclization | organic-chemistry.org |

| K₂CO₃ / n-Bu₄PBr | Base/Phase-Transfer Catalyst | Activates indole for nucleophilic attack in C3-hydroxyalkylation | beilstein-journals.org |

| PhI(OAc)₂ | Oxidant | Generates •CF₃ from TMSCF₃ | nih.gov |

| (NH₄)₂S₂O₈ | Oxidant | Generates radical species and facilitates oxidative cyclization | beilstein-journals.org |

| TEMPO | Radical Scavenger | Used mechanistically to trap radical intermediates and inhibit reaction | nih.gov |

Computational Elucidation of Reaction Mechanisms

To gain deeper insight into the complex reaction pathways involved in the synthesis of trifluoromethylated indoles, researchers increasingly turn to computational chemistry, particularly Density Functional Theory (DFT). DFT calculations allow for the in silico modeling of reaction profiles, providing detailed information about the structures and energies of reactants, transition states, and intermediates that are often difficult or impossible to observe experimentally.

One of the primary applications of DFT in this context is to elucidate and predict selectivity. By calculating the activation energies (the energy barriers of transition states) for different potential reaction pathways—for example, attack at the C2 versus the C3 position of the indole ring—computational models can predict which pathway is kinetically more favorable. A lower calculated energy barrier corresponds to a faster reaction rate, thus explaining the observed regioselectivity. These findings are often in excellent agreement with experimental outcomes.

Computational studies are also invaluable for validating proposed reaction mechanisms. For instance, if a radical-mediated pathway is hypothesized, DFT can be used to calculate the stability of the proposed radical intermediates and the energy barriers for their formation and subsequent cyclization. beilstein-journals.org This can help confirm whether a radical pathway is energetically feasible compared to alternative ionic or concerted pathways. The geometries of transition states can be analyzed to understand the origins of stereoselectivity in related chiral syntheses.

| Type of Insight | Computational Method | Application in Indole Synthesis | Reference |

|---|---|---|---|

| Regioselectivity Prediction | Transition State Energy Comparison | Determines kinetic preference for C2 vs. C3 functionalization by comparing activation barriers. | |

| Mechanism Validation | Calculation of Intermediate Stabilities | Confirms the energetic feasibility of proposed radical or ionic intermediates. | beilstein-journals.org |

| Stereoselectivity Rationale | Analysis of Transition State Geometries | Explains the origin of enantioselectivity in asymmetric catalysis. | |

| Elucidation of Reaction Pathway | Mapping Potential Energy Surface | Distinguishes between concerted and stepwise mechanisms. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Methyl-2-(trifluoromethyl)-1H-indole. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring, the methyl group, and the N-H proton. The aromatic region will display a complex pattern of multiplets for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The chemical shifts of these protons are influenced by the electron-donating nature of the pyrrole (B145914) ring and the electron-withdrawing trifluoromethyl group.

The methyl group at the C-3 position is expected to appear as a sharp singlet in the upfield region of the spectrum. The N-H proton of the indole ring will likely be observed as a broad singlet at a downfield chemical shift, a characteristic feature of indole N-H protons.

Based on data from structurally similar compounds, the following is a predicted ¹H NMR data table for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 8.5 | br s |

| H-4, H-7 | 7.5 - 7.8 | m |

| H-5, H-6 | 7.0 - 7.3 | m |

| CH₃ | 2.3 - 2.5 | s |

br s = broad singlet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbon atom of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms, a characteristic signature that aids in its identification.

The carbons of the indole ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The C-2 carbon, directly attached to the electron-withdrawing trifluoromethyl group, is expected to be significantly deshielded and appear at a downfield chemical shift. The methyl carbon will appear as a sharp signal in the upfield region.

A predicted ¹³C NMR data table is presented below, based on analogous structures.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 130 - 135 (q) |

| C-3 | 110 - 115 |

| C-3a | 128 - 132 |

| C-4 | 120 - 124 |

| C-5 | 122 - 126 |

| C-6 | 120 - 124 |

| C-7 | 110 - 114 |

| C-7a | 135 - 139 |

| CH₃ | 10 - 15 |

| CF₃ | 120 - 125 (q, ¹JCF ≈ 270 Hz) |

q = quartet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the CF₃ group in this specific chemical environment. Based on data for similar 2-(trifluoromethyl)indole derivatives, the chemical shift is anticipated to be in the range of -58 to -62 ppm relative to a standard reference.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A prominent, sharp absorption band is expected in the region of 3400-3300 cm⁻¹ due to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic ring and the methyl group will appear in the 3100-2850 cm⁻¹ region.

Strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

A table of predicted significant IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3300 | N-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | C=C aromatic ring stretch |

| 1350 - 1100 | C-F stretch |

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy for the structural characterization of this compound. The Raman spectrum is expected to be dominated by strong signals from the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the indole ring should produce intense Raman bands.

While C-F bonds are polar, certain symmetric vibrations of the CF₃ group may also be Raman active. The C-H stretching vibrations of the methyl group and the aromatic ring will also be observable. Due to the lack of specific experimental Raman data for this compound in the available literature, a detailed assignment of Raman bands is speculative. However, studies on similar indole derivatives suggest that the most intense bands would be related to the in-plane vibrations of the indole nucleus.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of this compound through fragmentation analysis. The nominal molecular weight of this compound is 199.17 g/mol . nih.gov

Under electron ionization (EI), a common technique used in gas chromatography-mass spectrometry (GC-MS), the molecule undergoes fragmentation, yielding a characteristic pattern of ions. The most abundant ion, or base peak, is typically the molecular ion (M+) at a mass-to-charge ratio (m/z) of 199. nih.gov This indicates a relatively stable molecular structure under EI conditions. The second and third most intense peaks are often observed at m/z 198 and 130, corresponding to the loss of a hydrogen atom ([M-H]+) and a trifluoromethyl radical ([M-CF3]+), respectively. nih.gov The loss of the CF3 group is a characteristic fragmentation pathway for trifluoromethyl-containing compounds. fluorine1.ru

Further fragmentation of the indole ring system can also occur, although these fragments are generally of lower abundance. The fragmentation patterns of indole derivatives are well-documented and can involve the loss of small molecules like HCN. scirp.org Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be used, often resulting in a dominant protonated molecular ion ([M+H]+) and logical neutral losses, which can be advantageous for the analysis of labile compounds. bris.ac.uk

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H8F3N | nih.gov |

| Molecular Weight | 199.17 g/mol | nih.gov |

| Base Peak (m/z) | 199 | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within the this compound molecule. The indole ring system possesses characteristic absorption bands in the ultraviolet region.

Indole and its derivatives typically exhibit two main absorption bands, referred to as the 1La and 1Lb transitions. nih.gov The positions of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the solvent used for analysis. nih.gov For 3-methylindole (B30407) (skatole), a structurally related compound, absorption maxima are observed in the range of 270-290 nm. nih.govresearchgate.net Calculated UV-absorbance spectra for 3-methylindole show absorption bands in a similar region. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound was not found, related structures containing the trifluoromethyl-indole moiety have been characterized. For instance, the crystal structure of a derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], has been determined, providing insights into the geometry of the trifluoromethyl-indole unit. nih.gov In general, the trifluoromethyl group exhibits C-F bond lengths averaging around 1.35 Å and F-C-F bond angles of approximately 103°. nih.gov

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined. researchgate.net This powerful technique is invaluable for confirming the connectivity and stereochemistry of novel compounds.

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are essential for the purification, separation, and analysis of this compound in research and analytical settings. The choice of technique depends on the volatility of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For indole derivatives, reversed-phase HPLC is commonly employed. cetjournal.it In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

A typical mobile phase for the analysis of indole-related compounds might consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. cetjournal.it The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and can be used for identification.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many indole derivatives. rsc.org In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., nitrogen, helium). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

For this compound, its volatility makes it amenable to GC analysis. The use of a Flame Ionization Detector (FID) is common for the detection of organic compounds. rsc.org When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for the analysis of this compound in complex matrices, such as biological or environmental samples. lcms.cz

After separation by HPLC, the analyte is ionized, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated or deprotonated molecule is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis. nih.gov The development of an LC-MS/MS method involves optimizing parameters such as the mobile phase composition, ionization source conditions, and collision energies for fragmentation. nih.gov

Solid-Phase Extraction (SPE) for Sample Pre-concentration and Purification

Solid-Phase Extraction (SPE) is a highly effective technique for the selective isolation and concentration of analytes from complex matrices, making it a valuable tool in the analytical workflow for this compound. This chromatographic method facilitates the removal of interfering substances, thereby enhancing the sensitivity and accuracy of subsequent analytical determinations. thermofisher.com The choice of SPE sorbent and solvent system is critical and is dictated by the physicochemical properties of the target analyte and the matrix components. chromatographyonline.com

Given the structure of this compound, which possesses both non-polar (indole ring, methyl group) and polar/electron-withdrawing (trifluoromethyl group, N-H group) characteristics, reversed-phase SPE is a commonly employed strategy. In this mode, a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used to retain the analyte from a polar sample matrix. thermofisher.com

The process typically involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte.

Conditioning: The sorbent is first activated with an organic solvent like methanol to solvate the C18 chains, followed by equilibration with an aqueous solution (e.g., water or a buffer) to prepare the stationary phase for sample loading. thermofisher.com

Sample Loading: The sample, dissolved in a polar solvent to ensure retention, is passed through the cartridge. The non-polar functional groups of this compound interact with the C18 stationary phase, leading to its adsorption.

Washing: A polar solvent or a mixture of water and a small percentage of organic solvent is used to wash the cartridge. This step removes polar, water-soluble impurities that have not been retained by the sorbent, while the target analyte remains bound. agilent.com

Elution: A non-polar organic solvent is then used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified this compound from the cartridge. agilent.com

The efficiency of the SPE process is evaluated based on the recovery of the analyte, which should ideally be high and reproducible. Optimization of parameters such as sample pH, solvent composition for washing and elution, and flow rate is crucial for developing a robust method. For ionizable compounds, adjusting the pH of the sample can enhance retention on reversed-phase sorbents by ensuring the analyte is in its neutral, more hydrophobic form.

Research findings on the purification of similar indole derivatives demonstrate the utility of C18-SPE columns. For instance, a two-step SPE procedure has been successfully used for the purification of 3-indolylacetic acid, achieving recoveries between 89-94%. nih.gov While specific quantitative data for this compound is not extensively documented in publicly available literature, a generalized reversed-phase SPE protocol can be proposed based on the principles of chromatography and methods for related compounds.

The following table outlines a representative SPE protocol for the pre-concentration and purification of this compound from an aqueous sample matrix.

| SPE Step | Solvent/Solution | Typical Volume | Purpose |

|---|---|---|---|

| Conditioning | Methanol | 2 x 1 mL | To solvate the C18 chains of the sorbent. |

| Equilibration | Deionized Water | 2 x 1 mL | To prepare the sorbent for the aqueous sample. |

| Sample Loading | Sample in aqueous solution (e.g., 5% Methanol in Water) | 1-10 mL | To adsorb the analyte onto the sorbent. |

| Washing | 10% Methanol in Water | 2 x 1 mL | To remove polar interferences. |

| Elution | Methanol or Acetonitrile | 2 x 0.5 mL | To desorb and collect the purified analyte. |

This generalized protocol serves as a starting point for method development, which would require further optimization to achieve the desired pre-concentration factor and purity for specific applications.

Research Applications and Derivatization Potential in Advanced Chemical Systems

3-Methyl-2-(trifluoromethyl)-1H-indole as a Synthetic Intermediate for Complex Indole (B1671886) Scaffolds

The this compound scaffold is a valuable building block in synthetic organic chemistry, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. The synthesis of 2-(trifluoromethyl)indoles is an active area of research, with various methods developed to efficiently introduce the CF3 moiety, underscoring their importance as precursors to more complex molecules. organic-chemistry.orgresearchgate.net Methods such as domino trifluoromethylation/cyclization of 2-alkynylanilines provide access to these core structures, which are useful intermediates for preparing analogues of drugs like trifluoromethylated melatonin. organic-chemistry.org

Once formed, the this compound core offers several reactive sites for further elaboration into more complex indole scaffolds. The derivatization potential includes:

N-H Functionalization: The indole nitrogen can readily undergo alkylation, arylation, or acylation, allowing for the introduction of a wide variety of substituents to modulate solubility, metabolic stability, and target engagement.

C3-Methyl Group Modification: The methyl group at the C3 position can be a handle for further reactions, such as oxidation or halogenation, to introduce new functional groups.

Benzene (B151609) Ring Substitution: The carbocyclic portion of the indole ring can be functionalized through electrophilic aromatic substitution reactions, enabling the introduction of substituents that can fine-tune the electronic properties and steric profile of the molecule.

This versatility makes the scaffold a key starting point for constructing intricate molecular architectures, such as the spiro-oxindoles investigated as potent inhibitors of protein-protein interactions, which represent a class of complex targets in medicinal chemistry. acs.orgmdpi.com The strategic functionalization of the this compound core allows chemists to systematically build libraries of complex derivatives for screening in drug discovery and materials science.

Rational Design of Novel Chemical Entities based on Trifluoromethylated Indole Structures

The rational design of novel chemical entities frequently leverages the trifluoromethyl group for its profound and predictable influence on a molecule's biological and physical properties. Incorporating a CF3 group into an indole structure is a key strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.

The unique properties of the trifluoromethyl group that are exploited in rational design include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body. This can increase the half-life and bioavailability of a drug candidate.

Lipophilicity: The CF3 group is highly lipophilic (Hansch parameter π = +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system or needing to enter cells to reach their target.

Binding Affinity and Selectivity: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the electronics of the indole ring. This can influence hydrogen bonding capabilities and dipole interactions with a biological target, often leading to improved binding affinity and selectivity.

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows chemists to replace existing groups with a CF3 to fine-tune a molecule's properties without drastically altering its shape.

An example of rational design is seen in the development of antimycobacterial agents, where introducing a trifluoromethyl group at the 4-position of a phenyl ring attached to the indole core led to a compound with significant activity. mdpi.com This strategic placement was based on the understanding that increased lipophilicity could enhance the compound's ability to penetrate the mycobacterial cell wall. mdpi.com

| Property | Description | Impact on Molecular Design |

|---|---|---|

| Electronegativity | Highly electron-withdrawing, alters the electronic distribution of the aromatic ring. | Modulates pKa, influences hydrogen bond acidity/basicity, alters dipole moment for improved target binding. |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments (Hansch π = +0.88). | Enhances membrane permeability, can improve absorption and distribution, may increase protein binding. |

| Metabolic Stability | The C-F bond is very strong and resistant to cleavage by metabolic enzymes (e.g., P450s). | Blocks sites of metabolism, increases drug half-life, and reduces the formation of reactive metabolites. |

| Steric Size | Considered sterically similar to a chloro group and larger than a methyl group. | Can serve as a bioisosteric replacement to optimize fit within a protein's binding pocket. |

Structure-Activity Relationship (SAR) Studies for Ligand Design and Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a parent molecule affect its biological activity. For trifluoromethylated indoles, SAR studies are crucial for optimizing ligand design and achieving potent and selective molecular recognition.

A notable example involves a series of phenyl indole inhibitors targeting the AAA ATPase p97, a protein implicated in cancer. mdpi.com In this study, researchers systematically replaced the trifluoromethyl group at the C5 position of the indole ring with other substituents to probe the effects of electronics and sterics on inhibitory activity. mdpi.com The results demonstrated that the biological activity was highly sensitive to the nature of this substituent. mdpi.com

Key findings from the study include:

Replacing the C5-CF3 group with a pentafluorosulfanyl (SF5) group, which is larger and more electron-withdrawing, resulted in a nearly 5-fold decrease in potency. mdpi.com

A nitro (NO2) group, which is strongly electron-withdrawing but smaller than SF5, yielded the most potent compound in the series, being over 400 times more active than the SF5 analogue. mdpi.com

A trifluoromethoxy (OCF3) derivative was biochemically the closest match to the original trifluoromethyl lead compound. mdpi.com

These surprising results indicate that a simple correlation between electron-withdrawing capacity or size and activity does not exist for this scaffold, highlighting the complex interplay of factors that govern molecular recognition at the p97 active site. mdpi.com

| Compound Analogue (C5-Substituent) | IC50 (µM) | Relative Potency Comparison |

|---|---|---|

| Trifluoromethyl (CF3) | 4.5 ± 0.4 | Lead Compound |

| Pentafluorosulfanyl (SF5) | 21.5 ± 0.4 | ~5x Less Potent |

| Nitro (NO2) | 0.05 ± 0.01 | ~90x More Potent |

| Methyl (CH3) | 0.07 ± 0.01 | ~64x More Potent |

| Trifluoromethoxy (OCF3) | 3.7 ± 0.3 | Slightly More Potent |

Data sourced from a structure-activity study on p97 inhibitors. mdpi.com

In another study on antimycobacterial agents, SAR exploration revealed that a trifluoromethyl group on a phenyl ring at C3 of a 2-methyl-1H-indole produced a compound with a potent Minimum Inhibitory Concentration (MIC) of 18.2 µM. mdpi.com Further modification by adding a chlorine atom at the C5 position of the indole ring enhanced the activity, resulting in a MIC of 8.4 µM, the most active compound in the series. mdpi.com This demonstrates how iterative modifications at different positions of the indole scaffold can lead to significant improvements in biological activity.

Exploration of Indole Derivatives in Advanced Materials Research

While the primary focus of research on trifluoromethylated indoles has been in medicinal chemistry, their unique properties also make them attractive candidates for advanced materials research. The incorporation of trifluoromethyl groups into aromatic systems can significantly enhance material properties such as thermal stability, solubility in organic solvents, and optical transparency. nih.gov

Although specific applications of this compound in materials science are not yet extensively documented, the general utility of trifluoromethylated aromatic compounds provides a strong rationale for their exploration in this field. For instance, in the development of high-performance polymers, unsymmetrically substituted trifluoromethyl groups on aromatic polyamides have been shown to improve the solubility and optical transparency of the resulting polymer films while maintaining excellent thermal stability (stable over 400 °C). nih.gov

Potential areas for the application of this compound derivatives in materials research include:

Organic Electronics: The strong electron-withdrawing nature of the CF3 group can be used to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Specialty Polymers: Derivatives could be polymerized to create materials with high thermal resistance, chemical inertness, and low refractive indices, suitable for optical and aerospace applications.

Hydrophobic Coatings: The lipophilic and hydrophobic nature of the trifluoromethyl group could be exploited to create water-repellent surfaces.

The anticipation of using such fluorinated heterocycles in materials science is a driving force for developing novel and efficient synthetic methodologies for their preparation.

Development of Mechanistic Probes in Chemical Biology Research

Chemical probes are small-molecule tools designed to study and manipulate biological systems. A high-quality probe should be potent, selective, and have a known mechanism of action, allowing researchers to interrogate the function of a specific protein in its native cellular environment. The this compound scaffold represents a promising starting point for the development of such mechanistic probes.

Given the established biological activity of certain trifluoromethylated indole derivatives, such as the p97 inhibitors, these molecules can be adapted into probes to further explore their mechanism of action and identify potential off-targets. A common strategy is to use activity-based protein profiling (ABPP), where a probe is designed with three key components:

A recognition element: The core indole scaffold that binds to the target protein.

A reactive group: A moiety, often a photo-activatable crosslinker, that forms a covalent bond with the target protein upon irradiation.

A reporter tag: A handle, such as an alkyne or azide, that allows for "clicking" on a fluorescent dye or biotin (B1667282) for visualization or affinity purification.

By functionalizing the this compound scaffold with a crosslinking element and a clickable alkyne tag, researchers could create a powerful probe. This probe could be used in living cells to covalently label its protein targets. Subsequent analysis via mass spectrometry would then confirm direct engagement with the intended target (e.g., p97) and simultaneously identify any other proteins that the compound interacts with, providing a complete picture of its cellular engagement profile. Such studies are invaluable for validating new drug targets and understanding the polypharmacology of drug candidates.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-methyl-2-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via electrophilic substitution or transition metal-catalyzed reactions. For example, CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF yields indole derivatives (42% yield after column chromatography) . Optimization studies show that iodine catalysis (10 mol% in MeCN at 40°C) achieves 98% yield for analogous indole derivatives, highlighting the importance of catalyst choice and temperature .

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

- Methodological Answer : H, C, and F NMR are critical for structural validation. For example, F NMR confirms the presence of the trifluoromethyl group (-CF) via a singlet at ~-60 ppm. H NMR distinguishes methyl groups (δ ~2.5 ppm) and indole NH protons (δ ~10–12 ppm). TLC and HRMS further verify purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing trifluoromethyl groups into indole scaffolds?

- Methodological Answer : Catalytic systems like iodine (I) in MeCN at 40°C are highly effective for trifluoromethylation, as shown by a 98% yield in iodination reactions (Table 1, Entry 16) . Solvent polarity and temperature are key variables; polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution, while elevated temperatures (>80°C) may reduce selectivity .

Q. What challenges arise in the crystallographic analysis of this compound derivatives, and how are they resolved?

- Methodological Answer : Weak hydrogen bonding and torsional strain between the indole core and substituents complicate refinement. For example, dihedral angles between the indole ring and aryl/CF groups (e.g., 54.95° and 61.36°) require high-resolution X-ray data and iterative refinement using programs like SHELXL . Hydrogen atoms are modeled using riding constraints (C–H = 0.95–0.99 Å) .

Q. How do researchers approach structure-activity relationship (SAR) studies for trifluoromethylated indoles in medicinal chemistry?

- Methodological Answer : SAR is explored via systematic substitution at positions 1, 3, and 5. For example, introducing aryl groups at position 1 (e.g., 4-CF-phenyl) enhances steric bulk, while methyl groups at position 3 improve metabolic stability. Biological activity is tested using derivatives like 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, validated by X-ray crystallography and spectral data .

Q. How can contradictions in synthetic yields for similar indole derivatives be resolved experimentally?

- Methodological Answer : Divergent yields (e.g., 42% vs. 98% for analogous reactions) are addressed by comparing solvent systems, catalysts, and purification methods. For instance, PEG-400/DMF mixtures may reduce side reactions compared to pure MeCN, while FeCl catalysis at 40°C improves efficiency over AlCl at RT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。